Bienvenue dans la boutique en ligne BenchChem!

Halomon

Cytotoxicity IC50 Halogenated Monoterpene

Halomon (CAS 142439-86-9) is a polyhalogenated monoterpene with selective cytotoxicity against brain, renal, and colon cancers, validated in NCI-60 screening. Distinct from non-specific alkylators, it offers up to 1000-fold differential activity and crosses the blood-brain barrier. Ideal for targeted therapy development and DNMT1 inhibition studies. Available for preclinical research.

Molecular Formula C10H15Br2Cl3
Molecular Weight 401.4 g/mol
CAS No. 142439-86-9
Cat. No. B233497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalomon
CAS142439-86-9
Synonyms6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
6-BBMTCO
6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
halomon
NSC 650893
NSC-650893
Molecular FormulaC10H15Br2Cl3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl
InChIInChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1
InChIKeyOVLCIYBVQSJPKK-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halomon (CAS 142439-86-9): A Polyhalogenated Monoterpene from Portieria hornemannii with Selective Antitumor Cytotoxicity


Halomon (CAS 142439-86-9) is a polyhalogenated acyclic monoterpene, specifically (3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-1-octene, first isolated from the marine red alga Portieria hornemannii [1]. It belongs to a class of halocarbons that are often potent alkylating agents; however, halomon distinguishes itself through a profile of selective cytotoxicity against solid tumor cell lines [1]. This selectivity has been documented across multiple cancer types in the U.S. National Cancer Institute's 60-cell line screening panel, prompting its selection for preclinical drug development [2].

Why Halomon Cannot Be Readily Substituted with Other Halogenated Monoterpenes or Common Antitumor Agents


Halomon's value proposition is not simply its cytotoxicity but its unique pattern of selective toxicity. While many halogenated monoterpenes and standard chemotherapeutics exhibit broad, non-specific activity, halomon displays a distinct differential cytotoxicity profile against specific solid tumor lineages (brain, renal, colon) relative to leukemia and melanoma lines [1]. This selectivity is not a universal feature of its chemical class; related halogenated monoterpenes isolated from P. hornemannii show varying degrees of potency and selectivity, with some analogs being considerably less potent [2]. Furthermore, direct comparison with the clinically used drug cisplatin demonstrates halomon's superior potency in certain assays [3]. Therefore, substituting halomon with a generic analog or a standard-of-care drug would likely result in a loss of this defined selectivity and potency, undermining the specific research or development objective.

Quantitative Evidence for Halomon's Differentiated Antitumor Profile: A Guide for Scientific Selection


Intra-Class Differentiation: Halomon's Potency Advantage Over a Namibian Halogenated Monoterpene Analog

Halomon demonstrates significantly greater cytotoxic potency compared to the structurally related halogenated monoterpene, 3,4-erythro-7-dichloromethyl-3-methyl-3,4,8-trichloro-1,5E,7E-octatriene, as measured by IC50 values [1].

Cytotoxicity IC50 Halogenated Monoterpene

Cross-Class Potency: Halomon Exhibits Greater Cytotoxicity than Cisplatin in an Esophageal Cancer Model

In a comparative cytotoxicity assay against an esophageal cancer cell line (WHCO1), halomon exhibited greater potency than the standard chemotherapeutic agent cisplatin, as indicated by a lower IC50 value [1].

Cytotoxicity IC50 Cisplatin Esophageal Cancer

Lineage-Specific Selectivity: Differential Cytotoxicity Quantified via GI50 and LC50 Ratios in the NCI 60-Cell Screen

Halomon's most defining feature is its highly selective cytotoxicity. Quantitative analysis from the NCI 60-cell line screen reveals that brain, renal, and colon tumor cells are substantially more sensitive to halomon than melanoma and leukemia lines [1].

NCI 60 GI50 LC50 Selective Cytotoxicity

Pharmacokinetic Advantage: Demonstrated Brain Penetration and Widespread Tissue Distribution in a Murine Model

In vivo pharmacokinetic studies in CD2F1 mice demonstrate that halomon is widely distributed to all tissues, including the brain, with brain concentrations comparable to those in plasma [1]. This is a critical differentiator for compounds targeting brain tumors.

Pharmacokinetics Tissue Distribution Brain Penetration In Vivo

Mechanistic Differentiation: Inhibition of DNA Methyltransferase-1 (DNMT1) as a Potential Mode of Action

Halomon and related halogenated monoterpenes have been identified as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme implicated in the epigenetic silencing of tumor suppressor genes in many cancers [1]. This suggests a potential mechanism of action distinct from conventional alkylating agents.

DNA Methyltransferase DNMT1 Epigenetics Mechanism of Action

Validated Application Scenarios for Halomon Based on Quantitative Evidence


Lead Compound for Targeted Brain, Renal, and Colon Cancer Drug Discovery

Halomon's exceptionally high differential cytotoxicity (up to 1000-fold at GI50) against brain, renal, and colon cancer cell lines in the NCI 60-cell screen [1] makes it an ideal lead compound for medicinal chemistry campaigns aimed at developing targeted therapies for these solid tumors. Its selection by the NCI Decision Network Committee for preclinical development [2] further validates its potential in this application.

Pharmacological Tool for Investigating CNS Tumor Penetration and Epigenetic Mechanisms

The demonstrated ability of halomon to achieve brain concentrations comparable to plasma levels in murine models [1], combined with its activity as a DNMT1 inhibitor [2], positions it as a valuable tool compound. Researchers can use halomon to study the pharmacokinetic requirements for effective brain tumor penetration and to probe the role of DNMT1 inhibition in cancer cell biology and epigenetic regulation.

Positive Control or Benchmark in Potency Assays Against Halogenated Monoterpenes and Cisplatin

Given its superior potency relative to both a related halogenated monoterpene analog (IC50 of 0.37 vs. 1.3 µg/mL) and the clinical agent cisplatin (IC50 of 8.5 vs. 13 µM) in specific cancer cell lines [1], halomon serves as an excellent benchmark or positive control. It is a robust comparator for screening new chemical entities or assessing the activity of novel formulations and combination therapies targeting solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halomon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.